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Introduction
Brivanib Alaninate, designated here as BATU, is an investigational L-alanine ester prodrug of

Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular Endothelial

Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine

kinases.[1][2] Developed for oral administration, Brivanib Alaninate is designed to improve the

aqueous solubility and oral bioavailability of the parent compound, Brivanib.[3] It has been

under investigation primarily for the treatment of hepatocellular carcinoma (HCC) and other

solid tumors.[4][5] This document provides a comprehensive overview of the pharmacokinetic

profile of Brivanib Alaninate and its active moiety, Brivanib.

Absorption and Bioavailability
Brivanib Alaninate is rapidly and completely converted to its active form, Brivanib, through

hydrolysis in vivo.[1] The prodrug itself is not detected in plasma, indicating an efficient

conversion process.[6] Administration of Brivanib as the alaninate prodrug allows for the use of

completely aqueous vehicles and leads to a significant improvement in oral bioavailability

across preclinical species, with values ranging from 55% to 97%.[4] In patients with advanced

cancers, the absorption of Brivanib administered as Brivanib Alaninate is high, estimated to be

greater than 86%.[6]
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A study in patients with advanced or metastatic solid tumors demonstrated that the

consumption of a high-fat meal has no significant or clinically relevant effect on the

pharmacokinetics of Brivanib.[7]

Distribution
The volume of distribution for Brivanib in humans is expected to be high.[4] Preclinical studies

in rats have shown that Brivanib exhibits good brain penetration, which is consistent with its

high intrinsic permeability and lack of active efflux as determined in Caco-2 cell assays.[4]

Metabolism and Excretion
Brivanib is extensively metabolized, with metabolic clearance being the primary route of

elimination.[1] The primary metabolic pathways include both oxidative and conjugative

metabolism.[1] Unchanged Brivanib is not detected in urine or bile samples.[1]

In humans, following a single oral dose of radiolabeled Brivanib Alaninate, the majority of the

radioactivity is recovered in the feces (81.5%), with a smaller portion in the urine (12.2%),

leading to a total recovery of 93.7%.[6] This indicates that fecal excretion is the predominant

route of elimination for Brivanib-related material.[1][6] Renal excretion of unchanged Brivanib is

minimal.[6]

A noteworthy aspect of Brivanib's metabolism is its potential for metabolic chiral inversion.

Following oral administration of Brivanib Alaninate to rats and monkeys, the enantiomeric

metabolite was a significant circulating component. However, in humans, this enantiomer was

only a minor component, accounting for less than 3% of the AUC relative to Brivanib.[8]

Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Brivanib following the

oral administration of Brivanib Alaninate in various species.

Table 1: Preclinical Pharmacokinetic Parameters of
Brivanib

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21461891/
https://pubmed.ncbi.nlm.nih.gov/19396600/
https://pubmed.ncbi.nlm.nih.gov/19396600/
https://pubmed.ncbi.nlm.nih.gov/21289073/
https://pubmed.ncbi.nlm.nih.gov/21289073/
https://pubmed.ncbi.nlm.nih.gov/21289073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967392/
https://pubmed.ncbi.nlm.nih.gov/21289073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2967392/
https://www.researchgate.net/publication/230863961_Metabolic_Chiral_Inversion_of_Brivanib_and_Its_Relevance_to_Safety_and_Pharmacology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species

Dose
(Brivanib
Alaninate
)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Oral
Bioavaila
bility (%)

Referenc
e

Mouse
Not

Specified

Not

Specified

Not

Specified

Not

Specified
55 - 97 [4]

Rat
Not

Specified

Not

Specified

Not

Specified

Not

Specified
55 - 97 [4]

Dog
Not

Specified

Not

Specified

Not

Specified

Not

Specified
55 - 97 [4]

Monkey
Not

Specified

Not

Specified

Not

Specified

Not

Specified
55 - 97 [4]

Note: Specific dose and parameter values were not detailed in the provided search results, but

the range of bioavailability was consistently reported.

Table 2: Human Pharmacokinetic Parameters of Brivanib
(Following a single 800 mg oral dose of [14C]Brivanib Alaninate in patients with

advanced/metastatic solid tumors)

Parameter Value Unit Reference

Cmax (geometric

mean)
6146 ng/mL [6]

Tmax (median) 1 h [6]

t1/2 (mean) 13.8 h [6]

CL/F (geometric

mean)
14.7 L/h [6]

Experimental Protocols
In Vitro Metabolic Stability Assessment
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The metabolic stability of Brivanib and Brivanib Alaninate was assessed using in vitro systems.

[4]

Systems Used: Liver and intestinal fractions, plasma, and Caco-2 cells from various species

(mouse, rat, dog, monkey, and human).[4][9]

Methodology: The compound is incubated with the biological matrix (e.g., hepatocytes or

microsomes) at a specified concentration. Samples are taken at various time points and the

reaction is quenched (e.g., with acetonitrile). The concentration of the parent compound is

then measured using a validated analytical method, typically LC-MS/MS.[6][10] The rate of

disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic

clearance.[10]

Animal Pharmacokinetic Studies
Pharmacokinetic parameters in preclinical species were determined following single

intravenous or oral doses of both Brivanib and Brivanib Alaninate.[4]

Animal Models: Studies were conducted in mice, rats, dogs, and monkeys.[6]

Dosing: Animals received the compound via oral gavage (for oral administration) or

intravenous injection.

Sample Collection: Blood samples are collected at predetermined time points after dosing.

Common collection sites in rodents include the submandibular vein, orbital venous plexus, or

via cardiac puncture for terminal bleeds.[11]

Sample Analysis: Plasma is separated from the blood samples, and the concentration of

Brivanib is quantified using a validated LC-MS/MS method.[6][12] Pharmacokinetic

parameters are then calculated from the plasma concentration-time data.

Human Mass Balance Study
A study was conducted in patients with advanced or metastatic solid tumors to evaluate the

mass balance, metabolism, and routes of elimination.[6]

Study Design: A two-part, open-label study. In Part A, patients received a single oral dose of

800 mg of [14C]Brivanib Alaninate. In Part B, patients received 800 mg of non-radiolabeled
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Brivanib Alaninate daily.[6]

Sample Collection: Plasma, urine, and feces were collected over a specified period to

measure total radioactivity and the concentration of Brivanib and its metabolites.

Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Plasma

and urine concentrations of Brivanib were determined by a validated LC-MS/MS method.[6]
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Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.
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Caption: Workflow for a typical preclinical pharmacokinetic study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b605917?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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